2,3,3-trimethyl-3H-indole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-3H-indole-5-sulfonyl chloride is a compound that can be used in various chemical reactions . It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a sulfonyl chloride group attached to the 5-position of the indole ring .
Molecular Structure Analysis
The molecular structure of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The molecule also contains three methyl groups attached to the 2 and 3 positions of the indole ring, and a sulfonyl chloride group attached to the 5 position .Chemical Reactions Analysis
As a sulfonyl chloride, 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is expected to be reactive towards nucleophiles, including amines and alcohols. This reactivity can be exploited in the synthesis of various other compounds .Scientific Research Applications
Fluorescent Near-Infrared Dye
“2,3,3-trimethyl-3H-indole-5-sulfonyl chloride” is a water-soluble, fluorescent near-infrared dye . This property makes it useful in various research applications where visualization under near-infrared light is required.
Bioconjugation
This compound can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent . This makes it a versatile tool in bioconjugation, a process used to attach two or more molecules together.
Labeling & Detection
Due to its fluorescent properties, “2,3,3-trimethyl-3H-indole-5-sulfonyl chloride” can be used in labeling and detection . This can be particularly useful in biological and chemical research for tracking and identifying specific molecules.
Pharmaceutical Intermediates
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Research & Development
“2,3,3-trimethyl-3H-indole-5-sulfonyl chloride” is often used in research and development . Its unique properties make it a valuable tool in the development of new techniques and applications.
Biochemical Research
In biochemical research, this compound is used as a small molecule linker . It can be used to connect two other molecules together, enabling researchers to create complex structures.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a relatively small molecule linker used for bioconjugation . It contains a highly reactive sulfonyl group that is used to attach the linker to other molecules such as proteins or drugs .
Mode of Action
The mode of action of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl group of the compound and the target molecule, typically a protein or drug . This allows the compound to act as a linker, facilitating the attachment of various functional groups or labels to the target molecule .
Action Environment
The action, efficacy, and stability of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride can be influenced by various environmental factors. For instance, it is known to be soluble in DMF, DMSO, and methanol , suggesting that its activity may be affected by the solvent environment. Additionally, it should be stored under an inert atmosphere at 2-8°C to maintain its stability .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride involves the reaction of 2,3,3-trimethyl-3H-indole-5-sulfonic acid with thionyl chloride.", "Starting Materials": [ "2,3,3-trimethyl-3H-indole-5-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "Add 2,3,3-trimethyl-3H-indole-5-sulfonic acid to a round-bottom flask.", "Add thionyl chloride dropwise to the flask while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature.", "Evaporate the excess thionyl chloride under reduced pressure.", "Purify the resulting product by recrystallization from a suitable solvent." ] } | |
CAS RN |
316829-38-6 |
Product Name |
2,3,3-trimethyl-3H-indole-5-sulfonyl chloride |
Molecular Formula |
C11H12ClNO2S |
Molecular Weight |
257.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.